Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate)
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Overview
Description
Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) is an organic compound with the molecular formula C18H18O6S and a molecular weight of 362.4 g/mol. This compound is characterized by the presence of two ethyl ester groups and a sulfanediyl bridge connecting two hydroxybenzoate moieties. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) typically involves the esterification of 3,3’-sulfanediylbis(6-hydroxybenzoic acid) with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve multiple steps, including distillation and crystallization, to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the ester groups to alcohols can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy groups can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide; reactions are performed under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated hydroxybenzoate derivatives.
Scientific Research Applications
Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) exerts its effects involves interactions with specific molecular targets. The sulfanediyl bridge and hydroxybenzoate moieties allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,3’-thiodipropionate: Similar structure but with a thioether linkage instead of a sulfanediyl bridge.
Diethyl 3,3’-disulfanediylbis(6-hydroxybenzoate): Contains a disulfide linkage instead of a single sulfur atom.
Diethyl 3,3’-oxydiylbis(6-hydroxybenzoate): Features an oxygen atom in place of the sulfur atom.
Uniqueness
Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) is unique due to its sulfanediyl bridge, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds containing different linkages .
Properties
IUPAC Name |
ethyl 5-(3-ethoxycarbonyl-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6S/c1-3-23-17(21)13-9-11(5-7-15(13)19)25-12-6-8-16(20)14(10-12)18(22)24-4-2/h5-10,19-20H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERGPYRFEBWIQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)C(=O)OCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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